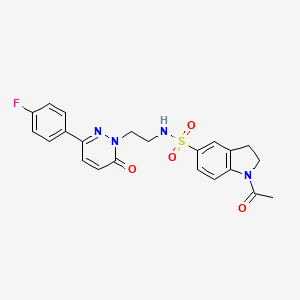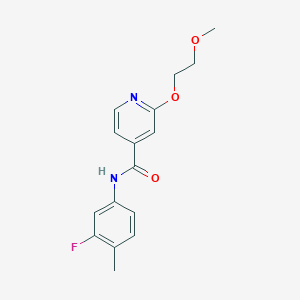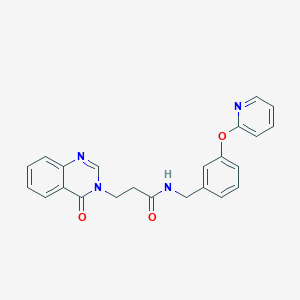
Cyclohept-4-enol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohept-4-enol is an organic compound with the molecular formula C₇H₁₂O It is a seven-membered ring structure containing a double bond and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions: Cyclohept-4-enol can be synthesized through several methods. One common approach involves the rhodium-catalyzed intermolecular [5+2] cycloaddition reaction. This method uses [Rh(CO)₂Cl]₂ as a catalyst and N-propargyl phthalimide as a reactant in the presence of 1,2-dichloroethane. The reaction mixture is heated to 82-84°C and monitored by thin-layer chromatography until completion .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar catalytic processes and reaction conditions as those used in laboratory settings. The scalability of these methods depends on the availability of catalysts and reactants, as well as the efficiency of the reaction.
化学反応の分析
Types of Reactions: Cyclohept-4-enol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form cycloheptanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Cycloheptanone or cycloheptanal.
Reduction: Cycloheptanol.
Substitution: Various substituted cycloheptenes depending on the reagent used.
科学的研究の応用
Cyclohept-4-enol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and therapeutic applications.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclohept-4-enol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the double bond can undergo addition reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological systems.
類似化合物との比較
Cyclohept-4-enol can be compared with other similar compounds, such as:
Cyclohexanol: A six-membered ring with a hydroxyl group.
Cyclooctanol: An eight-membered ring with a hydroxyl group.
Cycloheptanone: A seven-membered ring with a ketone group instead of a hydroxyl group.
Uniqueness: this compound’s uniqueness lies in its seven-membered ring structure with both a double bond and a hydroxyl group
特性
IUPAC Name |
cyclohept-4-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFPQCBUOCQCHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}-3-oxopropyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2497112.png)







![N-[2,4-BIS(DIMETHYLAMINO)PYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE](/img/structure/B2497128.png)

![[4,5-Diacetyloxy-6-(4-tert-butylphenoxy)oxan-3-yl] acetate](/img/structure/B2497131.png)
![7-chloro-2-[4-(2-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole](/img/structure/B2497132.png)
![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2497133.png)
